molecular formula C20H19NO2 B5142687 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde

1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde

Cat. No. B5142687
M. Wt: 305.4 g/mol
InChI Key: VTYYJHDETHHNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde, also known as TDC, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappaB (NF-kB), a transcription factor involved in the regulation of immune response and inflammation. 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-alpha). 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities and purified through column chromatography. However, 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde also has some limitations, including its poor solubility in aqueous solutions and instability under certain conditions.

Future Directions

There are several future directions for the research on 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde. One potential direction is the development of 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of the potential of 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde as a chemopreventive agent for cancer. In addition, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer activities of 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde.

Synthesis Methods

1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde can be synthesized through a multistep process that involves the condensation of 2,3-dimethyl-1,4-naphthoquinone and indole-3-carbaldehyde, followed by cyclization and reduction. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. 1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has also been investigated for its potential to modulate the immune system and regulate cell proliferation and apoptosis.

properties

IUPAC Name

1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-19(2)16-6-4-5-7-17(16)21(3)20(19)11-10-15-12-14(13-22)8-9-18(15)23-20/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYJHDETHHNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3',3'-Trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde

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